Cas no 134984-98-8 (Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-)

Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)- structure
134984-98-8 structure
Nome del prodotto:Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-
Numero CAS:134984-98-8
MF:C22H26O5
MW:370.438847064972
CID:150976
PubChem ID:131835

Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphtho[1,2-b]furan-6,9-dione,2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-,(2R,3R)-
    • 4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione
    • furaquinocin C
    • 4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-en-1-yl)-2,3-dihydronaphtho[1,2-b]furan-6,9-dione
    • Naphtho(1,2-b)furan-6,9-dione, 2,3-dihydro-4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-pentenyl)-
    • NCGC00384938-01!4-hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methylpent-3-enyl)-2H-benzo[g][1]benzofuran-6,9-dione
    • DTXSID90928840
    • 134984-98-8
    • (-)-Furaquinocin C
    • KO 3988C
    • Inchi: InChI=1S/C22H26O5/c1-11(2)8-7-9-22(5)13(4)27-21-16-14(10-15(23)17(21)22)19(25)20(26-6)12(3)18(16)24/h8,10,13,23H,7,9H2,1-6H3
    • Chiave InChI: GDSPWZDWUUGKIM-UHFFFAOYSA-N
    • Sorrisi: C/C(=C/CCC1(C(C)OC2=C3C(=O)C(C)=C(OC)C(=O)C3=CC(O)=C12)C)/C

Proprietà calcolate

  • Massa esatta: 370.178024
  • Massa monoisotopica: 370.178024
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 702
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 72.8

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 567.1°Cat760mmHg
  • Punto di infiammabilità: 197.1°C
  • Indice di rifrazione: 1.581
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.